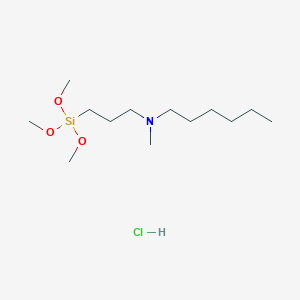![molecular formula C13H18Cl2N4 B14275822 1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 176757-75-8](/img/structure/B14275822.png)
1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings connected by a propane-1,3-diyl linker, with chloromethyl and methyl substituents on the pyrazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with propane-1,3-diyl bisamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include oxidized pyrazole derivatives.
Reduction: Products include reduced pyrazole derivatives with methyl or other alkyl groups.
Applications De Recherche Scientifique
Chemistry: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties, making it useful in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The pyrazole rings can interact with various receptors or enzymes, affecting their function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- 1,1’-(Propane-1,3-diyl)bis[3-methyl-1H-imidazolium-1-yl] dihexafluorophosphate
- 1,1’-(Propane-1,3-diyl)bis[4-tert-butylpyridinium] diiodide
- 1,3-Bis(chlorodimethylsilyl)propane
Comparison: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of chloromethyl and methyl substituents on the pyrazole rings, which confer specific reactivity and biological activity. In contrast, similar compounds may have different substituents or functional groups, leading to variations in their chemical and biological properties. For example, 1,1’-(Propane-1,3-diyl)bis[3-methyl-1H-imidazolium-1-yl] dihexafluorophosphate has imidazolium groups instead of pyrazole rings, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
176757-75-8 |
|---|---|
Formule moléculaire |
C13H18Cl2N4 |
Poids moléculaire |
301.21 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-[3-[3-(chloromethyl)-5-methylpyrazol-1-yl]propyl]-5-methylpyrazole |
InChI |
InChI=1S/C13H18Cl2N4/c1-10-6-12(8-14)16-18(10)4-3-5-19-11(2)7-13(9-15)17-19/h6-7H,3-5,8-9H2,1-2H3 |
Clé InChI |
KNKCMPPZFGJVJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCCN2C(=CC(=N2)CCl)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)

![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)


![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)



